molecular formula C26H38O2 B14250896 Phenol, 2,2'-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl- CAS No. 352708-25-9

Phenol, 2,2'-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-

Cat. No.: B14250896
CAS No.: 352708-25-9
M. Wt: 382.6 g/mol
InChI Key: VNCXOUZKCLYFLV-UHFFFAOYSA-N
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Description

Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] is a synthetic organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is used in various industrial applications to prevent the oxidation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] typically involves the condensation of 2,4-dimethylphenol with 3,6,6-trimethylheptanal under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related derivatives.

    Substitution: Various substituted phenolic compounds depending on the reagent used.

Scientific Research Applications

Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

    Industry: Employed in the stabilization of lubricants, fuels, and other industrial materials to enhance their shelf life and performance.

Mechanism of Action

The antioxidant activity of Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Phenol, 2,3,6-trimethyl-
  • Phenol, 2,3,4,6-tetramethyl-

Uniqueness

Phenol, 2,2’-(3,6,6-trimethylheptylidene)bis[4,6-dimethyl-] is unique due to its specific structure, which imparts enhanced antioxidant properties compared to other similar compounds. Its bulky substituents provide steric hindrance, making it more effective in preventing oxidation in various applications.

Properties

CAS No.

352708-25-9

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

2-[1-(2-hydroxy-3,5-dimethylphenyl)-3,6,6-trimethylheptyl]-4,6-dimethylphenol

InChI

InChI=1S/C26H38O2/c1-16(9-10-26(6,7)8)13-21(22-14-17(2)11-19(4)24(22)27)23-15-18(3)12-20(5)25(23)28/h11-12,14-16,21,27-28H,9-10,13H2,1-8H3

InChI Key

VNCXOUZKCLYFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(CC(C)CCC(C)(C)C)C2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

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